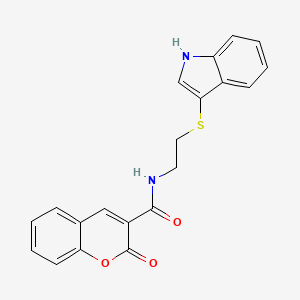

N-(2-((1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c23-19(15-11-13-5-1-4-8-17(13)25-20(15)24)21-9-10-26-18-12-22-16-7-3-2-6-14(16)18/h1-8,11-12,22H,9-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVXFRPVOBBPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCSC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes. For instance, some indole derivatives have been found to inhibit viral replication.

Biological Activity

N-(2-((1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a chromene backbone, which is known for its biological significance. The molecular formula is , and it has a molecular weight of approximately 342.41 g/mol. The presence of the indole ring is particularly noteworthy, as indoles are often linked to various biological activities, including anticancer and antimicrobial properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress and damage.

- Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving Bcl-2 family proteins and caspases.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, highlighting its potential as an antimicrobial agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the effects of this compound in various experimental settings:

- Antitumor Study : In a study conducted on A431 cells, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.

- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus revealed that the compound effectively inhibited bacterial growth at concentrations as low as 20 µg/mL. This suggests that it could be developed further as a therapeutic agent for bacterial infections.

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.

- Mechanistic Studies : To elucidate the specific molecular pathways affected by this compound.

- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide ()

- Structure : Simplest analogue with a hydroxyethyl group instead of indole-thioethyl.

- Synthesis : Likely derived from direct amidation of 2-oxo-chromene-3-carboxylic acid with 2-hydroxyethylamine.

- Key Differences : Reduced steric bulk and increased polarity may limit membrane permeability compared to the target compound .

N-(2-(2-(Naphthalene-sulfonamido)ethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide ()

- Structure: Chromene core modified with a diethylamino group (position 7) and a polyethylene glycol-like chain terminating in a naphthalene-sulfonamide.

- Synthesis : Multi-step nucleophilic substitution using bromoethyl intermediates .

Indole-Containing Analogues

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives ()

- Structure: Combines indole-2-carboxylic acid with a thiazolidinone ring.

- Synthesis: Condensation of 3-formylindole derivatives with aminothiazolones .

- Key Differences: The thiazolidinone moiety may confer metal-chelating properties, diverging from the chromene-carboxamide’s kinase-targeting profile .

(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide ()

- Structure: Indolinone-hydrazine-carbothioamide hybrid with a chlorobenzyl group.

- Synthesis : Single-crystal X-ray diffraction confirms planar geometry, enabling π-stacking .

Structure-Activity Relationship (SAR) Insights

- Chromene Modifications: Electron-withdrawing groups (e.g., 7-diethylamino in ) enhance fluorescence and binding to hydrophobic enzyme pockets .

- Indole Positioning : The thioethyl linker in the target compound may optimize distance between chromene and indole for dual-site kinase inhibition .

- Substituent Effects : Bulky groups (e.g., adamantane in ) improve metabolic stability but may reduce solubility .

Q & A

Q. Critical variables :

- Temperature control during thioether formation to minimize byproducts.

- Solvent polarity (e.g., DMF vs. THF) to optimize reaction rates .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the indole NH (δ 10.2–11.5 ppm), chromene carbonyl (δ 165–170 ppm), and thioether CH₂ (δ 3.5–4.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and aliphatic regions .

- High-Performance Liquid Chromatography (HPLC) : C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial effects)?

Answer:

Contradictions may arise from assay conditions or structural analogs. Methodological approaches include:

- Comparative dose-response assays : Test the compound under standardized conditions (e.g., NIH/3T3 for cytotoxicity, MIC assays for antimicrobial activity) .

- Structural validation : Confirm batch-to-batch consistency via XRD or NOESY to rule out isomerism or impurities .

- Target-specific profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects that may explain divergent results .

Example : A 2025 study found IC₅₀ = 2.1 µM against MCF-7 cells but no activity against S. aureus. This discrepancy was attributed to differential membrane permeability, validated via logP measurements (experimental vs. calculated) .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies for this compound?

Answer:

- Fragment-based modification :

- Indole substitution : Replace the 3-thioethyl group with selenoethyl or oxygen analogs to assess electronic effects on bioactivity .

- Chromene ring functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to enhance π-stacking with DNA .

- Computational modeling :

- Molecular docking (AutoDock Vina) : Prioritize modifications by simulating binding to targets like topoisomerase II or β-lactamase .

- ADMET prediction (SwissADME) : Optimize solubility (e.g., cLogP <3) and metabolic stability .

Q. SAR Table :

| Modification Site | Bioactivity Trend | Key Finding |

|---|---|---|

| Indole C3 (S → O) | ↓ Anticancer | Thioether critical for ROS induction |

| Chromene C6 (-H → -NO₂) | ↑ DNA intercalation | Enhanced Topo II inhibition |

Advanced: How to assess the compound’s stability under physiological and storage conditions?

Answer:

- Forced degradation studies :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 72h; monitor via HPLC for chromene ring opening or amide hydrolysis .

- Photostability : Expose to UV light (λ = 365 nm) for 24h; check for indole oxidation products (e.g., oxindole) .

- Long-term storage :

- Lyophilized form stable at -20°C for >12 months (≤2% degradation).

- Solution phase (DMSO) degrades by 10% at 4°C over 6 months; recommend aliquoting .

Q. Stability Data :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2.0 (HCl) | Amide hydrolysis | 8h |

| pH 9.0 (NaOH) | Chromene ring cleavage | 2h |

| UV light | Indole oxidation | 48h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.